molecular formula C16H18N8O B2408261 N-(pyridin-3-ylméthyl)-1-(3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide CAS No. 1448130-73-1

N-(pyridin-3-ylméthyl)-1-(3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide

Numéro de catalogue: B2408261
Numéro CAS: 1448130-73-1
Poids moléculaire: 338.375
Clé InChI: YMHIQPXKXSBSSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N8O and its molecular weight is 338.375. The purity is usually 95%.
The exact mass of the compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

    Activités antiprolifératives

    Inhibition de l’USP28

    Inhibition du LSD1

    Prédictions informatiques

    Synthèse du système hétérocyclique

    Stéréochimie et cristallographie

Activité Biologique

The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a hybrid molecule that combines features of triazolo[4,5-d]pyrimidine and azetidine frameworks. This article aims to explore its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N6O\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}

This structure includes a triazolo-pyrimidine moiety linked to an azetidine carboxamide, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. The mechanism often involves inhibition of thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

Antimicrobial Activity

Azetidine derivatives have been reported to possess antimicrobial properties. In vitro studies demonstrated that compounds similar to the target molecule showed activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL . This suggests potential use in treating tuberculosis and other bacterial infections.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of azetidine derivatives. Compounds derived from azetidine have been tested for their ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results indicated that certain modifications enhanced their anti-inflammatory activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of thymidylate synthase and HDAC
AntimicrobialInhibition of Mtb with MIC values < 1 μg/mL
Anti-inflammatoryPLA2 inhibition

Case Study: Antitumor Activity

In a study examining the effects of triazolo[4,5-d]pyrimidine derivatives on cancer cell lines such as MCF-7 (breast carcinoma) and HCT-116 (colon carcinoma), several compounds demonstrated substantial cytotoxicity. The study utilized various assays to assess cell viability and apoptosis induction, confirming the potential of these derivatives as anticancer agents .

Propriétés

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O/c1-2-24-15-13(21-22-24)14(19-10-20-15)23-8-12(9-23)16(25)18-7-11-4-3-5-17-6-11/h3-6,10,12H,2,7-9H2,1H3,(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIQPXKXSBSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CN=CC=C4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.